molecular formula C10H19N B2504369 4-cyclopentylPiperidine CAS No. 123812-47-5

4-cyclopentylPiperidine

Cat. No.: B2504369
CAS No.: 123812-47-5
M. Wt: 153.269
InChI Key: FIRPDCXAJWUFOK-UHFFFAOYSA-N
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Description

4-CyclopentylPiperidine is a heterocyclic organic compound that features a piperidine ring substituted with a cyclopentyl group at the fourth position. Piperidine derivatives are known for their significant roles in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-CyclopentylPiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 4-cyclopentylpyridine, which can be achieved using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of cyclopentanone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using fixed-bed reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4-CyclopentylPiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which can further undergo functionalization to yield a variety of bioactive compounds.

Scientific Research Applications

4-CyclopentylPiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CyclopentylPiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the cyclopentyl substitution.

    4-MethylPiperidine: A similar compound with a methyl group instead of a cyclopentyl group.

    4-PhenylPiperidine: Another derivative with a phenyl group at the fourth position.

Uniqueness: 4-CyclopentylPiperidine is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-cyclopentylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRPDCXAJWUFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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